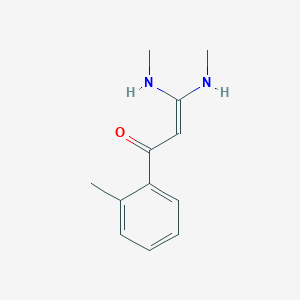

3,3-Bis(methylamino)-1-(2-methylphenyl)prop-2-en-1-one

Vue d'ensemble

Description

3,3-Bis(methylamino)-1-(2-methylphenyl)prop-2-en-1-one is an organic compound with a complex structure that includes both aromatic and aliphatic components

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(methylamino)-1-(2-methylphenyl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzaldehyde with methylamine under controlled conditions to form an intermediate, which is then further reacted with another equivalent of methylamine to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

3,3-Bis(methylamino)-1-(2-methylphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into different amines or other reduced forms.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted products.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential

The compound has garnered interest in medicinal chemistry due to its potential as a pharmacophore for drug design. Studies indicate that it may exhibit activity against various diseases, particularly those involving neurological disorders. Its structure allows for interaction with specific molecular targets, which may lead to inhibition or modulation of enzyme activities.

Antimicrobial Activity

Research has demonstrated significant antimicrobial properties of 3,3-Bis(methylamino)-1-(2-methylphenyl)prop-2-en-1-one. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Pseudomonas aeruginosa | 0.050 mg/mL |

These results indicate that the compound is particularly effective against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents.

Materials Science

Organic Electronics

The conjugated system present in this compound makes it a candidate for applications in organic electronic materials. Its electronic properties can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Biological Studies

Biochemical Probes

The compound's interactions with biological macromolecules are being investigated to understand its potential as a biochemical probe. The ability to bind to active sites of enzymes or receptors allows for the exploration of its role in biochemical pathways and cellular processes.

Case Studies and Research Findings

Several studies have explored the biological activities and mechanisms of action of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's efficacy against various bacterial strains, confirming its potent antimicrobial activity through MIC testing and revealing its potential as a lead compound for new antibiotic development .

- Mechanism of Action : The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets such as enzymes or receptors, allowing it to inhibit or modulate their activities effectively .

- Synthesis and Characterization : Research on the synthesis pathways highlights the importance of optimizing reaction conditions to enhance yield and purity, which is crucial for further applications in drug development .

Mécanisme D'action

The mechanism of action of 3,3-Bis(methylamino)-1-(2-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,3-Bis(ethylamino)-1-(2-methylphenyl)prop-2-en-1-one

- 3,3-Bis(methylamino)-1-(4-methylphenyl)prop-2-en-1-one

- 3,3-Bis(methylamino)-1-(2-chlorophenyl)prop-2-en-1-one

Uniqueness

3,3-Bis(methylamino)-1-(2-methylphenyl)prop-2-en-1-one is unique due to its specific substitution pattern on the aromatic ring and the presence of two methylamino groups. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Activité Biologique

3,3-Bis(methylamino)-1-(2-methylphenyl)prop-2-en-1-one, also known as a derivative of chalcone, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H15N2O

- Molecular Weight : 203.26 g/mol

- IUPAC Name : this compound

The compound features a chalcone backbone with two methylamino groups attached to the central carbon atom, influencing its reactivity and biological interactions.

Anticancer Properties

Research has indicated that chalcone derivatives exhibit significant anticancer properties. Studies involving this compound have shown promising results in inhibiting cancer cell proliferation. For instance:

- Cell Lines Tested : The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer).

- IC50 Values : The IC50 values for the compound were reported at concentrations ranging from 10 to 20 µM, indicating effective cytotoxicity comparable to standard chemotherapeutic agents .

The mechanism behind the anticancer activity of this compound is believed to involve:

- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by activating caspase pathways.

- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in treated cells, which is crucial for preventing further cell division .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial activity against various pathogens:

- Bacterial Strains Tested : The compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentrations (MIC) : MIC values ranged from 50 to 100 µg/mL against tested bacterial strains, suggesting potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Key findings include:

| Substituent | Effect on Activity |

|---|---|

| Methyl groups | Enhance solubility and bioavailability |

| Aromatic ring | Contributes to cytotoxicity via π-stacking |

| Amino groups | Increase interaction with biological targets |

Study 1: Anticancer Activity in MCF-7 Cells

In a controlled laboratory study, MCF-7 cells were treated with varying concentrations of this compound. Results demonstrated a dose-dependent decrease in cell viability over a 48-hour period.

Study 2: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of the compound involved treating cultures of Staphylococcus aureus and Escherichia coli with the compound. The results indicated significant reductions in bacterial counts, supporting its potential as an antibacterial agent.

Propriétés

IUPAC Name |

3,3-bis(methylamino)-1-(2-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-9-6-4-5-7-10(9)11(15)8-12(13-2)14-3/h4-8,13-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOICJXAKUQCAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C=C(NC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301199320 | |

| Record name | 2-Propen-1-one, 3,3-bis(methylamino)-1-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301199320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354963-60-2 | |

| Record name | 2-Propen-1-one, 3,3-bis(methylamino)-1-(2-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354963-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-one, 3,3-bis(methylamino)-1-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301199320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.